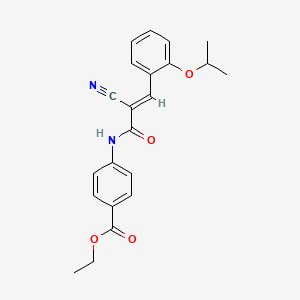

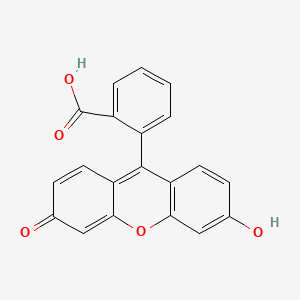

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

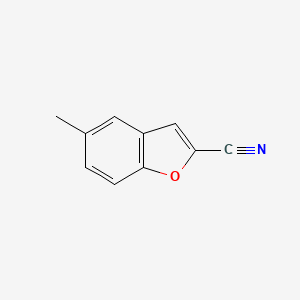

“(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (CH2=CHCONH2), an isopropoxyphenyl group, and a benzoate ester group (C6H5COO-). The “(E)” in its name indicates that it has a specific geometric isomerism, with the highest-priority groups on each carbon of the double bond being on opposite sides .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The molecule would likely have regions of polarity due to the presence of the cyano, acrylamido, and benzoate groups, which could affect its interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by the polar groups it contains. Its melting and boiling points would depend on factors like the strength of intermolecular forces .Applications De Recherche Scientifique

Comprehensive Analysis of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate Applications

Neutron Capture Therapy: (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate, due to its boronic ester component, may be considered for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells through the capture of neutrons by boron atoms, which are then incorporated into a compound that is preferentially taken up by malignant cells .

Drug Delivery Systems: The compound’s structural features could be exploited in drug delivery systems . Boronic esters are known for their potential in creating prodrugs that release active agents in response to specific triggers such as changes in pH or the presence of particular enzymes .

Hydrolysis Studies: Scientific research often investigates the hydrolysis susceptibility of compounds like (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate. Understanding the hydrolysis behavior at physiological pH can inform the stability and viability of such compounds in biological systems .

Organic Synthesis Building Blocks: This compound could serve as a building block in organic synthesis , particularly in reactions that require the introduction of a boronic ester group. Such building blocks are valuable for various organic transformations, including coupling reactions .

Protodeboronation Research: The compound’s boronic ester group makes it a candidate for protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from the molecule, which can be essential in multi-step synthetic pathways .

Radical Chemistry: In the realm of radical chemistry , (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate could be involved in radical transformations. These reactions are crucial for creating complex molecules and can lead to the discovery of new synthetic methods .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMUDYKVKVPTQX-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

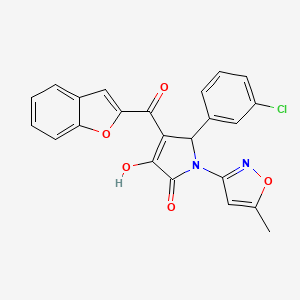

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)

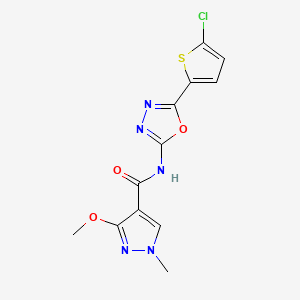

![2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2360954.png)

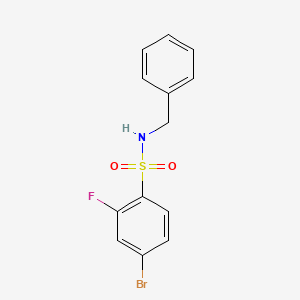

![6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360957.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)

![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)

![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)